molecular formula C16H16N3NaO7S2 B7790742 sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B7790742
M. Wt: 449.4 g/mol
InChI Key: GNWUOVJNSFPWDD-XMZRARIVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cephamycin antibiotics typically involves the modification of naturally occurring cephalosporin C. This process includes the introduction of a methoxy group at the 7-alpha position of the cephalosporin nucleus, which is crucial for beta-lactamase resistance. The synthetic route often involves multiple steps, including protection and deprotection of functional groups, selective acylation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of cephamycin antibiotics involves fermentation processes using specific strains of bacteria, such as Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. Chemical modifications are subsequently performed to enhance the antibiotic’s properties, such as stability and resistance to enzymatic degradation.

Chemical Reactions Analysis

Types of Reactions

Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the cephamycin molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the cephamycin structure, affecting its pharmacokinetic properties.

    Substitution: Substitution reactions, particularly at the 7-alpha position, are crucial for introducing functional groups that confer beta-lactamase resistance.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated hydrocarbons, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various cephamycin derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.

Scientific Research Applications

Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, have a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactamase resistance mechanisms.

    Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.

    Medicine: Used in the development of new antibiotics and in clinical studies to treat bacterial infections.

    Industry: Applied in the production of pharmaceutical formulations and in the study of fermentation processes for antibiotic production.

Mechanism of Action

Cephamycin antibiotics exert their effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell. The presence of a methoxy group at the 7-alpha position enhances resistance to beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: Another beta-lactam antibiotic with a similar mechanism of action but lacking the methoxy group at the 7-alpha position.

    Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity but different structural modifications.

    Cefotaxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its methoxy group at the 7-alpha position, which confers resistance to beta-lactamase enzymes. This structural feature distinguishes it from other cephalosporins and enhances its effectiveness against beta-lactamase-producing bacteria.

Properties

IUPAC Name

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWUOVJNSFPWDD-XMZRARIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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